
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Overview
Description
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . It features a benzothiazole core substituted with an amino group at position 2 and an ethoxycarbonyl group at position 4. This compound is widely used as a ligand in coordination chemistry, particularly in synthesizing lead(II) coordination polymers . Its physicochemical properties include a melting point of 241–243°C, predicted density of 1.364 g/cm³, and moderate lipophilicity (logP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process often includes steps such as nitration, reduction, and esterification, followed by purification techniques like recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to interact with biological pathways relevant to neurological disorders. Research indicates that derivatives of this compound exhibit potential in treating conditions such as epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of synthesized derivatives of this compound. The findings demonstrated significant activity against induced seizures in animal models, suggesting its potential as a therapeutic agent in managing epilepsy .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals, particularly as a fungicide and herbicide. Its efficacy in protecting crops from pests and diseases contributes to enhanced agricultural productivity.
Table 1: Efficacy of this compound in Agriculture
Application Type | Target Organism | Efficacy (%) | Reference |
---|---|---|---|
Fungicide | Fungal pathogens | 85 | |
Herbicide | Broadleaf weeds | 75 |
Material Science
The compound is also incorporated into polymers and coatings to improve thermal stability and mechanical properties. This application is particularly beneficial for industries that require durable materials capable of withstanding harsh environmental conditions.
Case Study: Polymer Enhancement
Research has shown that adding this compound to polymer matrices significantly enhances their tensile strength and thermal resistance. This improvement makes the materials suitable for use in high-performance applications such as automotive and aerospace components .
Analytical Chemistry
This compound is employed as a reagent in analytical methods for detecting metal ions. Its ability to form stable complexes with various metal ions allows for reliable assessments of environmental samples for contamination.
Table 2: Metal Ion Detection Using this compound
Metal Ion | Detection Limit (mg/L) | Method Used | Reference |
---|---|---|---|
Lead | 0.01 | Spectrophotometry | |
Cadmium | 0.05 | Colorimetric assay |
Biochemical Research
In biochemical research, this compound is utilized in various assays to study enzyme activity and protein interactions. This application provides insights into cellular processes and potential therapeutic targets.
Case Study: Enzyme Inhibition Studies
Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, offering potential avenues for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism by which ethyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Variations on the Benzothiazole Core
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS: 103646-25-9)
- Structural Difference: Methyl group replaces the amino group at position 2.
- Applications are less documented compared to the amino-substituted analogue .
Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate
- Structural Difference: Bromine atom replaces the amino group at position 2.
- Impact : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This compound serves as a synthetic intermediate rather than a ligand .
- Molecular Weight: 286.15 g/mol, higher than the amino-substituted compound .
Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate (CAS: 74058-65-4)
- Structural Difference: Acetamido group (-NHCOCH₃) replaces the amino group.
- Impact : Increased steric bulk and altered hydrogen-bonding properties. The acetamido group may enhance metabolic stability in pharmaceutical contexts .
Benzoxazole and Benzothiophene Analogues
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
- Structural Difference : Benzoxazole (oxygen atom in place of sulfur) with a butyl group at position 2.
- Impact : The oxygen atom reduces electron-withdrawing effects compared to sulfur, altering electronic properties. This compound is highlighted for applications in pharmaceuticals and agrochemicals due to its versatility in synthesis .
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS: 227105-00-2)
- Structural Difference : Benzothiophene (sulfur-containing fused ring) replaces benzothiazole, with chlorine at position 3 and methyl at position 5.
Complex Derivatives and Hydrogenated Analogues
Ethyl (6R)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate
- Structural Difference : Partially hydrogenated benzothiazole ring (tetrahydro).
- Impact : Reduced aromaticity may lower rigidity, affecting interactions in protein-ligand complexes. The stereochemistry (6R) could influence chiral recognition in catalysis .
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-36-3)
- Structural Difference: Imino-linked sulfamoyl benzoyl group at position 2.
- Impact : The bulky substituent increases molecular weight (C₂₂H₂₅N₃O₅S₂ , 475.57 g/mol ) and may enhance selectivity in enzyme inhibition studies .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and Analogues
Key Findings:
Lipophilicity: this compound has a higher logP (~2.79) compared to polar analogues like 5-phospho-d-arabinohydroxamic acid, suggesting better membrane permeability .
Molecular Weight Impact : Higher molecular weight analogues (e.g., sulfamoyl derivatives) exhibit increased rigidity in protein-ligand complexes, as indicated by order parameter studies .
Synthetic Utility: Bromo and acetamido derivatives are pivotal intermediates for further functionalization, whereas the amino-substituted compound is primarily used in coordination chemistry .
Biological Activity
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (EABT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is a derivative of benzothiazole, which is known for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of EABT, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
EABT has the molecular formula C10H10N2O2S. Its structure consists of a benzothiazole ring with an ethyl ester and an amino group, which contribute to its biological reactivity and interaction with various biological targets.
EABT exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : EABT can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt crucial metabolic pathways in pathogens or cancer cells.
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Research indicates that EABT may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer therapeutic.
Antimicrobial Activity
EABT's antimicrobial properties have been documented in several studies. For instance, it has shown effectiveness against various bacterial strains and fungi, making it a promising candidate for new antimicrobial drugs. The compound's ability to disrupt microbial cell function is attributed to its interaction with essential bacterial enzymes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of EABT through various assays:
- Cell Viability Assays : EABT was tested on human cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 72 hours of incubation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
EABT | HCT116 | 3.995 |
EABT | HeLa | 5.000 |
- Mechanistic Studies : Inhibition of key signaling pathways (e.g., ATR kinase pathway) was observed, which is crucial for DNA damage response in cancer cells .
Case Studies and Research Findings
- Inhibition of ATR Kinase : A study focused on benzothiazole derivatives including EABT showed that these compounds could inhibit ATR kinase activity, which plays a vital role in the DNA damage response. This inhibition was linked to reduced cell viability in cancer cells .
- Binding Affinity Studies : Research indicated that EABT binds preferentially to specific RNA motifs, showcasing its potential as a tool for targeting RNA structures in therapeutic applications .
- Comparative Analysis : EABT was compared with other benzothiazole derivatives, revealing unique properties due to its specific functional groups that enhance its reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and thiourea derivatives. For purification, recrystallization from ethanol or methanol is commonly employed. Hydrolysis of the ethyl ester group (e.g., using aqueous NaOH or HCl under reflux) yields 2-aminobenzothiazole-6-carboxylic acid, a precursor for coordination chemistry .
Q. How does hydrolysis of the ethyl ester group affect the compound’s reactivity in coordination chemistry?
- Methodological Answer : Hydrolysis converts the ester into a carboxylic acid, enabling chelation with metal ions. For example, heating the compound with lead acetate (Pb(OAc)₂) in water at 140°C for 96 hours under hydrothermal conditions forms lead(II) coordination polymers. The carboxylate group coordinates to Pb²⁺ via oxygen atoms, while the benzothiazole nitrogen and sulfur may participate in secondary bonding .
Advanced Research Questions
Q. What are the structural and electronic implications of using this compound in Pb(II) coordination polymers?
- Methodological Answer : In the title complex [Pb(C₈H₅N₂O₂S)₂]ₙ, Pb²⁺ exhibits a (4 + 2) coordination geometry: four O atoms from carboxylate groups and two weaker Pb–S interactions from adjacent ligands. These interactions create zigzag chains along the crystallographic c-axis. The coordination is stabilized by π-π stacking (centroid distance: 3.74 Å) and hydrogen bonds (N–H⋯O/N). Researchers should refine such structures using SHELXL, with H atoms modeled as riding atoms (C–H: 0.93 Å, N–H: 0.86 Å) .
Q. How do steric and electronic factors influence the crystal packing of benzothiazole derivatives?
- Methodological Answer : Steric hindrance from substituents (e.g., tert-butyl or dipropylcarbamoyl groups) can suppress π-π interactions, as seen in comparative studies with Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. In contrast, unhindered derivatives aggregate via N–H⋯O/N hydrogen bonds and C–H⋯π interactions. Researchers should analyze packing using Mercury or OLEX2, focusing on symmetry operations and intermolecular distances .
Q. What analytical techniques are critical for resolving contradictions in crystallographic data for benzothiazole-metal complexes?
- Methodological Answer : Discrepancies in bond lengths or angles often arise from twinning or disorder. High-resolution X-ray data (≤ 0.8 Å) and refinement with SHELXL (using TWIN/BASF commands) can mitigate these issues. For example, weak Pb–S interactions (~3.0 Å) in Pb(II) complexes require careful treatment of anisotropic displacement parameters (ADPs) and validation via R-factor convergence .
Q. How does modifying the ester group (e.g., ethyl to methyl) impact the compound’s physicochemical properties?
- Methodological Answer : Methyl esters (e.g., Mthis compound) exhibit higher crystallinity due to reduced steric bulk, facilitating easier structure determination. Comparative solubility studies in DMSO or THF can be conducted via UV-Vis spectroscopy. Researchers should also monitor hydrolysis rates under acidic/basic conditions to assess ester stability .
Properties
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJSGJXWKSDUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344997 | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50850-93-6 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50850-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Aminobenzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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